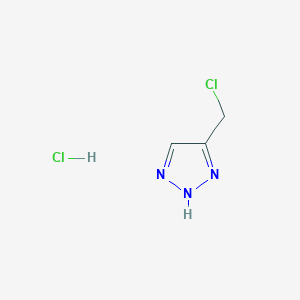

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

描述

BenchChem offers high-quality 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(chloromethyl)-2H-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3.ClH/c4-1-3-2-5-7-6-3;/h2H,1H2,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCKJMICTQSOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-21-9 | |

| Record name | 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride (CAS No: 1803601-21-9), a key building block in medicinal chemistry and drug development. This document delves into the synthesis, spectral characterization, solubility, stability, and reactivity of this versatile compound. The information presented is intended to equip researchers and scientists with the necessary knowledge to effectively utilize this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the 4-(chloromethyl)-1H-1,2,3-triazole Scaffold

The 1,2,3-triazole moiety is a prominent pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. Its prevalence in drug discovery is attributed to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride serves as a crucial intermediate, enabling the facile introduction of the 1,2,3-triazole core into diverse molecular architectures. The presence of the reactive chloromethyl group makes it a versatile reagent for nucleophilic substitution reactions, particularly in the context of "click chemistry" and the synthesis of complex drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is paramount for its effective handling, reaction optimization, and formulation.

Chemical Structure and Formula

-

IUPAC Name: 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

-

CAS Number: 1803601-21-9[1]

-

Molecular Formula: C₃H₅Cl₂N₃[1]

-

Molecular Weight: 154.00 g/mol [1]

-

Canonical SMILES: C1=C(N=NN1)CCl.Cl

Physical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1803601-21-9 | [1] |

| Molecular Formula | C₃H₅Cl₂N₃ | [1] |

| Molecular Weight | 154.00 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage | Inert atmosphere, room temperature | [1] |

Synthesis and Characterization

The synthesis of 1,2,3-triazoles is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," provides high yields and regioselectivity for the 1,4-disubstituted product.

Synthetic Pathway

A probable and efficient synthetic route to 4-(chloromethyl)-1H-1,2,3-triazole involves the copper-catalyzed cycloaddition of an azide source with propargyl chloride. The resulting 4-(chloromethyl)-1H-1,2,3-triazole can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Sources

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride CAS number and identification

Technical Monograph: 4-(Chloromethyl)-1H-1,2,3-triazole Hydrochloride

Part 1: Chemical Identification & Structural Integrity

1.1 Core Identity The compound 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is a bifunctional heterocyclic building block used extensively in medicinal chemistry and "click" chemistry applications. It serves as a critical scaffold for introducing the 1,2,3-triazole moiety—a known bioisostere of the amide bond—into complex pharmacophores.

-

IUPAC Name: 4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride

-

Molecular Formula: C

H -

Molecular Weight: 117.54 g/mol (Free Base) / 154.00 g/mol (HCl Salt)

-

CAS Number (Free Base): 16681-65-5 (Referenced for the parent structure)

-

CAS Number (HCl Salt): Not widely indexed in public commercial registries; often custom-synthesized or generated in situ.

-

Critical Distinction: Do NOT confuse with 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride (CAS 84387-61-1), which is a commercially common but structurally distinct isomer used in antifungal synthesis.

-

1.2 Structural Characteristics & Tautomerism

The 1,2,3-triazole ring exists in a tautomeric equilibrium (1H

| Property | Description | Significance |

| Electrophilicity | High (Alkyl Chloride) | The chloromethyl group is a potent electrophile, susceptible to S |

| Nucleophilicity | Moderate (Triazole Ring) | The unsubstituted NH is nucleophilic. Risk: The free base can self-polymerize via intermolecular alkylation (N attacks CH |

| Stability | HCl Salt > Free Base | The HCl salt suppresses the nucleophilicity of the triazole ring, preventing self-polymerization and extending shelf life. |

Part 2: Synthesis & Manufacturing Logic

2.1 Retrosynthetic Analysis

The synthesis of 4-(chloromethyl)-1H-1,2,3-triazole presents a safety paradox. The direct "Click" reaction (CuAAC) typically yields 1-substituted triazoles. To obtain the unsubstituted (NH) parent, one must use a protecting group strategy or the thermal cycloaddition of hydrazoic acid (HN

2.2 Recommended Synthetic Route (Protected Precursor Strategy) Rationale: Handling organic azides and hydrazoic acid is hazardous. A safer route involves using a removable protecting group (e.g., PMB or Benzyl) or direct thermal cyclization with strict safety controls.

Method A: Thermal Cycloaddition (Sodium Azide + Propargyl Chloride) Warning: This reaction generates potentially explosive intermediates.

-

Reagents: Propargyl chloride (1.0 eq), Sodium Azide (1.1 eq), Ammonium Chloride (buffer).

-

Solvent: DMF/H

O mixture. -

Procedure:

-

Dissolve NaN

and NH -

Add Propargyl chloride in DMF slowly at 0°C.

-

Heat to 60-70°C for 12-24 hours (Closed vessel pressure risk).

-

Workup: Extraction with Ethyl Acetate.

-

Salt Formation: Treat the organic layer with anhydrous HCl in Dioxane/Ether to precipitate the target hydrochloride salt immediately.

-

2.3 Synthesis Flowchart (Graphviz)

Figure 1: Synthetic pathway highlighting the critical stabilization step using HCl to prevent self-alkylation.

Part 3: Reactivity & Applications

3.1 The "Self-Validating" Reactivity System This molecule is a "spring-loaded" electrophile. Its utility lies in the ability to selectively functionalize the chloromethyl group before or after modifying the triazole nitrogen.

-

Scenario A (N-Alkylation First): Treat with a base (NaH) and an electrophile (R-X) to functionalize the triazole nitrogen (N1/N2 selectivity issues apply).

-

Scenario B (Side-Chain Substitution): The chloromethyl group undergoes S

2 reactions with amines, thiols, or azides.

3.2 Experimental Protocol: Nucleophilic Substitution (S

-

Preparation: Suspend 4-(chloromethyl)-1H-1,2,3-triazole HCl (1.0 mmol) in anhydrous acetonitrile (5 mL).

-

Base Addition: Add K

CO-

Note: Excess base may deprotonate the triazole NH, leading to competing N-alkylation. Use a non-nucleophilic, bulky amine base (DIPEA) if N-protection is present.

-

-

Nucleophile: Add secondary amine (e.g., Morpholine, 1.1 mmol).

-

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (MeOH/DCM).

-

Validation: Disappearance of the starting material spot (R

~0.4) and appearance of a more polar amine product.

3.3 Application Workflow (Graphviz)

Figure 2: Divergent reactivity profile allowing for selective functionalization of either the side chain or the heterocyclic core.

Part 4: Safety & Handling (E-E-A-T)

4.1 Vesicant & Alkylating Hazard As an alkyl chloride, this compound is a potential alkylating agent . It can react with DNA bases.

-

Protocol: Handle only in a fume hood.

-

PPE: Double nitrile gloves, lab coat, safety glasses.

-

Destruction: Quench excess material with aqueous ammonium hydroxide or sodium thiosulfate.

4.2 Stability Warning Do not store the free base for extended periods. It must be kept as the Hydrochloride salt, stored at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.

References

-

PubChem. 4-(Chloromethyl)-1H-1,2,3-triazole (Compound Summary). National Library of Medicine. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles via Click Chemistry. (Mechanistic grounding for CuAAC and thermal routes). [Link]

-

Journal of Organic Chemistry. Regioselective Synthesis of 1,2,3-Triazoles. (General reference for thermal cycloaddition protocols). [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride, a key building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure the integrity of this reactive compound. The guide delves into the inherent chemical stability of the triazole core, the reactivity of the chloromethyl group, potential degradation pathways, and best practices for handling and long-term storage. A detailed protocol for conducting a forced degradation study to develop a stability-indicating method is also presented, empowering researchers to maintain the quality and reliability of their work.

Introduction: The Versatile Role of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride in Synthesis

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is a bifunctional reagent of significant interest in medicinal and agricultural chemistry. Its structure combines the stable aromatic 1,2,3-triazole ring with a reactive chloromethyl group. This unique combination allows for its use as a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. The chloromethyl group, on the other hand, provides a reactive handle for nucleophilic substitution reactions, enabling the covalent linkage of the triazole scaffold to other molecules.

Given its reactive nature, ensuring the stability and purity of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is paramount for the successful outcome of synthetic endeavors and the reliability of biological assays. This guide provides the necessary framework for understanding and managing the stability of this important chemical entity.

Chemical Stability Profile

The stability of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is a function of both the inherent stability of the 1,2,3-triazole ring and the reactivity of the chloromethyl substituent.

2.1. The Robust 1,2,3-Triazole Core

The 1,2,3-triazole ring is an aromatic heterocycle that exhibits remarkable stability under a variety of conditions. It is generally resistant to:

-

Hydrolysis: The triazole ring is stable across a wide pH range under typical aqueous conditions.

-

Oxidation and Reduction: The aromatic nature of the ring makes it resilient to common oxidizing and reducing agents.

-

Enzymatic Degradation: The triazole core is often employed as a bioisostere for amide bonds due to its enhanced metabolic stability.

This inherent stability of the triazole ring means that degradation of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is most likely to occur at the chloromethyl substituent.

2.2. The Reactive Chloromethyl Group: A Double-Edged Sword

The chloromethyl group is a key functional moiety that imparts the desired reactivity to the molecule, but it is also the primary site of potential degradation. As a primary alkyl halide, the carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic attack.

Potential degradation pathways involving the chloromethyl group include:

-

Hydrolysis: In the presence of water or other nucleophilic solvents, the chlorine atom can be displaced to form the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)-1H-1,2,3-triazole. This reaction is likely to be accelerated by heat and extremes of pH.

-

Reaction with Nucleophiles: The compound will readily react with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is desirable for synthesis but must be controlled during storage to prevent the formation of impurities.

-

Photodegradation: While the triazole ring itself has some UV-absorbing properties, the energy absorbed could potentially lead to homolytic cleavage of the C-Cl bond, initiating radical-mediated degradation pathways. This could result in dehalogenation or the formation of cross-linked products.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride, strict adherence to proper storage and handling protocols is essential.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, particularly hydrolysis and reaction with trace nucleophiles. |

| -20°C (Frozen) for long-term storage | For extended storage periods, freezing the compound will further reduce molecular motion and slow down degradation processes. | |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent exposure to atmospheric moisture, which can lead to hydrolysis of the chloromethyl group. |

| Light | Store in the dark (amber vial) | To protect the compound from photodegradation, which can be initiated by UV light. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent contamination and reaction with container materials. A tight seal is crucial to maintain an inert atmosphere. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. The compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]

-

Use only non-sparking tools when handling larger quantities to prevent ignition of dust.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

A forced degradation study is a critical component in the development of a stability-indicating analytical method. By subjecting the compound to stress conditions more severe than those encountered during routine storage, potential degradation products can be generated and identified. This information is invaluable for developing an analytical method that can accurately quantify the parent compound in the presence of its degradants.

Below is a generalized protocol for a forced degradation study of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3% v/v)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 1 hour.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A dark control should be kept under the same conditions.

-

-

Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze the samples by HPLC.

-

-

HPLC Method Development (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with that of the unstressed control.

-

Identify the peaks of the degradation products.

-

Calculate the percentage of degradation.

-

Validate the HPLC method for its stability-indicating properties (specificity, linearity, accuracy, precision, and robustness).

-

Visualization of Key Concepts

Logical Workflow for Storage and Handling

Caption: Decision workflow for the proper storage and handling of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride.

Potential Degradation Pathway

Caption: Simplified potential degradation pathways for 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride.

Conclusion

The stability of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is a critical factor that underpins its successful application in research and development. While the 1,2,3-triazole core is robust, the reactive chloromethyl group necessitates careful storage and handling to prevent degradation. By understanding the potential degradation pathways and implementing the recommended storage conditions, researchers can ensure the integrity of this valuable synthetic building block. Furthermore, the proactive implementation of forced degradation studies will enable the development of robust, stability-indicating analytical methods, a cornerstone of good scientific practice and regulatory compliance.

References

- BLDpharm. 4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride.

-

Echemi. 4-ChloroMethyl-1-Methyl-1H-[2][3][4]triazole Safety Data Sheets.

- PubChem. 4-(chloromethyl)-1h-1,2,3-triazole hydrochloride.

- ChemicalBook. 3-(chloromethyl)-1-methyl-1H-1,2,4-Triazole hydrochloride. (October 22 2025).

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.

- US EPA. Robust Summaries & Test Plan: 1H-1,2,4-triazole.

- Chemical Label. 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride.

Sources

Molecular Structure and Conformation of 4-(Chloromethyl)-1H-1,2,3-triazole Hydrochloride

This guide details the molecular architecture, conformational dynamics, and experimental handling of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride . It is designed for medicinal chemists and structural biologists utilizing this scaffold in fragment-based drug discovery (FBDD) and "click" chemistry applications.

Executive Summary

4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride (CAS: 1803601-21-9) is a bifunctional heterocyclic building block. It combines the bioisosteric properties of the 1,2,3-triazole ring—mimicking amide bonds—with a reactive electrophilic chloromethyl handle. As a hydrochloride salt, the molecule exists in a protonated, cationic state that stabilizes the otherwise volatile and reactive free base, preventing intermolecular self-alkylation (polymerization).

Molecular Architecture & Conformation

Core Geometry and Hybridization

The 1,2,3-triazole ring is a planar, aromatic system (

-

Bond Lengths: The N2–N3 bond is typically the shortest (~1.30 Å), indicating significant double-bond character.[2] The C4–C5 bond (~1.36 Å) and N1–N2/N3–C4 bonds (~1.35 Å) reflect delocalized resonance.

-

Substituent Geometry: The chloromethyl group at C4 introduces a degree of rotational freedom. The C4–CH

bond allows the chlorine atom to adopt gauche or anti conformations relative to the ring plane. In the crystal lattice, the anti conformation is often favored to minimize steric repulsion with the N3 lone pair (or N3-H in the salt).

Tautomerism and Protonation Dynamics

In solution, the free base exists in a rapid equilibrium between the 1H- and 2H- tautomers. However, the hydrochloride salt locks the molecule into a specific cationic state.

Protonation Site: Unlike the neutral species where the 2H-tautomer is often thermodynamically preferred in aqueous solution, the 1H-1,2,3-triazol-1-ium or 3-ium cation is the dominant species in the HCl salt.

-

Mechanism: Protonation occurs at the most basic nitrogen. For 4-substituted triazoles, N3 is highly basic due to the electron-donating effect of the adjacent carbon system relative to the electron-withdrawing N2.

-

Salt Stabilization: The chloride counterion stabilizes the protonated ring through strong hydrogen bonding (N–H

Cl

Figure 1: Transformation from dynamic tautomeric equilibrium to the stabilized triazolium salt.

Spectroscopic Profile

The following data represents the characteristic signals for the hydrochloride salt in deuterated dimethyl sulfoxide (DMSO-

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.0 - 12.0 | Broad s | 2H | NH | Exchangeable acidic protons on the triazole ring (N1/N3). | |

| 8.05 - 8.20 | s | 1H | C5-H | Deshielded aromatic proton; shifts downfield (+0.5 ppm) vs free base due to cationic charge. | |

| 4.85 | s | 2H | CH | Methylene protons adjacent to Cl and the aromatic ring. | |

| 142.5 | - | - | C4 | Quaternary carbon bearing the chloromethyl group. | |

| 131.0 | - | - | C5 | Aromatic CH carbon. | |

| 36.2 | - | - | CH | Alkyl carbon; chemical shift reflects inductive effect of Chlorine. |

Infrared Spectroscopy (FT-IR)

-

3100 – 2800 cm

: Broad absorption band characteristic of N–H stretching in amine salts (ammonium-like). -

1590 – 1550 cm

: N=N / C=N ring stretching vibrations. -

740 – 700 cm

: C–Cl stretching (strong).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride from (1H-1,2,3-triazol-4-yl)methanol.

Rationale: Direct chlorination of the alcohol using thionyl chloride (

Reagents[3][4]

-

(1H-1,2,3-triazol-4-yl)methanol (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq) -

Solvent: Dichloromethane (DCM) or Ethanol (for recrystallization)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Suspend (1H-1,2,3-triazol-4-yl)methanol (1.0 g, 10 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C in an ice bath.

-

Chlorination: Add Thionyl Chloride (2.2 mL, 30 mmol) dropwise over 15 minutes. Caution: Vigorous evolution of SO

and HCl gas will occur. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. If the starting material is not fully consumed (check via TLC), heat to reflux (40°C) for 1 hour.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

The hydrochloride salt often precipitates directly from DCM. If so, filter the white solid under an inert atmosphere.

-

If no precipitate forms, concentrate the solution in vacuo to ~5 mL, then add cold Diethyl Ether (50 mL) to induce precipitation.

-

-

Purification: Wash the filter cake with cold Diethyl Ether (

mL) to remove residual -

Drying: Dry the solid under high vacuum for 4 hours.

-

Yield: Typically 85–95%.

-

Storage: Store in a desiccator at -20°C. Highly hygroscopic.

-

Figure 2: Synthetic workflow for the conversion of the alcohol precursor to the chloromethyl hydrochloride salt.

Safety & Handling (HSE)

This compound is a Category 2 Skin Irritant and Category 1 Eye Damaging agent.

-

Vesicant Potential: Alkyl chlorides are potential alkylating agents. Treat as a mutagen.

-

Hydroscopic Nature: The HCl salt absorbs atmospheric moisture rapidly, leading to hydrolysis of the C-Cl bond over time (reverting to the alcohol) or formation of sticky gums. Handle strictly in a fume hood.

-

Incompatibility: Avoid contact with strong bases (releases the unstable free base) and oxidizing agents.

References

-

Preparation of 4-substituted triazoles: Organic Syntheses, Coll. Vol. 10, p.207 (2004). Link

-

Tautomerism in 1,2,3-Triazoles: Advances in Heterocyclic Chemistry, Vol 105, 2012. Link

-

Safety Data Sheet (Generic Alkyl Chloride): Sigma-Aldrich MSDS. Link

-

CuAAC Click Chemistry Mechanisms: Angewandte Chemie Int. Ed., 2002, 41(14), 2596–2599. Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-(Chloromethyl)-1H-1,2,3-triazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactive Landscape of a Key Synthetic Building Block

4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride is a valuable reagent in medicinal chemistry and drug development, prized for its bifunctional nature. The 1,2,3-triazole core is a well-established pharmacophore, while the chloromethyl group provides a reactive handle for synthetic transformations. However, this inherent reactivity also presents significant potential hazards. This guide provides an in-depth examination of the risks associated with 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride and outlines a comprehensive framework for its safe handling, storage, and disposal. As a Senior Application Scientist, the protocols and recommendations herein are grounded in established safety principles and a deep understanding of the reactivity of halogenated heterocyclic compounds.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions

A thorough understanding of the hazards associated with 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is fundamental to its safe use. The primary risks stem from its properties as a corrosive and reactive alkylating agent.

Health Hazards

The available safety data indicates that 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is a hazardous substance with the potential to cause significant harm upon exposure.[1]

-

Corrosive Effects: The compound is known to cause serious eye damage and skin irritation. The hydrochloride salt can contribute to its acidic and corrosive nature.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Harmful if Swallowed: Oral ingestion is likely to be harmful.

-

Potential for Genotoxicity: As a halogenated alkylating agent, there is a theoretical risk of genotoxicity (damage to genetic material).[2][3][4] While specific data for this compound is limited, this class of chemicals is known to react with biological macromolecules like DNA.[2][3] This necessitates handling it with the utmost care to minimize any potential long-term health effects.

Physicochemical Hazards

While stable under recommended storage conditions, the reactivity of the chloromethyl group poses potential risks.

-

Reactivity: The chloromethyl group is a potent electrophile, making the compound highly reactive towards nucleophiles. This reactivity is the basis of its synthetic utility but also a source of potential hazards if it comes into contact with incompatible materials.

-

Hazardous Decomposition: Upon combustion or exposure to high temperatures, it may decompose to release toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[5]

Prudent Handling and Engineering Controls: A Multi-Layered Approach to Safety

A robust safety protocol for handling 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride relies on a hierarchy of controls, prioritizing engineering controls and supplementing them with stringent work practices and appropriate personal protective equipment.

The Primacy of Engineering Controls

-

Chemical Fume Hood: All manipulations of solid 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust and vapors.

-

Ventilation: Good general laboratory ventilation is also essential to dilute any fugitive emissions.

Standard Operating Procedures for Safe Handling

A designated area within the laboratory should be established for working with this compound.

Experimental Protocol: Weighing and Preparing Solutions

-

Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper, spatulas, and appropriate glassware.

-

Personal Protective Equipment (PPE): Don the required PPE as detailed in Section 3.

-

Weighing: Carefully weigh the desired amount of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride onto weighing paper. Avoid creating dust.

-

Transfer: Gently transfer the solid into the reaction vessel.

-

Dissolution: Add the solvent to the solid in the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

-

Cleaning: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of weighing paper and other contaminated disposables in a designated hazardous waste container.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Inert atmosphere storage is recommended.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture. The chloromethyl group can react with a wide range of nucleophiles, so it should be stored away from other reactive chemicals.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the primary means of protection, appropriate PPE is mandatory for all personnel handling 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |

| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes and dust, preventing serious eye damage. |

| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Not typically required when handling in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | To prevent inhalation of dust and vapors. |

Emergency Procedures: Preparedness is Paramount

Rapid and appropriate response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Decision tree for spill response.

Waste Disposal: Responsible Stewardship

Proper disposal of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride and its contaminated materials is a critical aspect of its life cycle management.

-

Waste Segregation: All waste containing this compound, including excess reagent, contaminated labware, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

-

Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream.[6][7][8] Do not mix with non-halogenated waste to avoid complicating the disposal process and increasing costs.[8]

-

Disposal Method: The primary recommended method for the disposal of halogenated organic waste is incineration by a licensed hazardous waste disposal company.[8] This ensures the complete destruction of the compound.

-

Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Conclusion: A Culture of Safety

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is a powerful tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to the potential for harm if not handled with the respect it deserves. By embracing a culture of safety that prioritizes understanding the "why" behind the precautions, implementing robust engineering controls, adhering to meticulous handling procedures, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this valuable compound.

References

-

Müller, L., Gocke, E., Lavé, T., & Pfister, T. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 633(2), 80-94. [Link][2][3]

-

Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions During Intermediate Synthesis. Retrieved February 23, 2026, from [Link]

-

Sterling Pharma Solutions. (n.d.). Hazardous chemistry in API development and manufacturing. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (2024, October 22). Haloalkane. Retrieved February 23, 2026, from [Link]

-

EMRA. (2025, November 3). Chemotherapy-Related Toxicologic Emergencies. Retrieved February 23, 2026, from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved February 23, 2026, from [Link]

-

PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved February 23, 2026, from [Link]

-

Environmental Health and Safety, University of Iowa. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved February 23, 2026, from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved February 23, 2026, from [Link]

-

Chemical Label. (n.d.). 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride. Retrieved February 23, 2026, from [Link]

-

CDC. (2024, April 10). What to Do in a Chemical Emergency. Retrieved February 23, 2026, from [Link]

-

North Carolina Department of Health and Human Services. (2019, December 17). Occupational and Environmental Epidemiology: Chemical Emergencies FAQs. Retrieved February 23, 2026, from [Link]

-

Reddit. (2014, January 15). Why are halogenated chemicals so dangerous to living organisms? Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2013, May 25). Organic solvents disposal strategies? Retrieved February 23, 2026, from [Link]

-

Environmental Health and Safety, University of Iowa. (n.d.). Hazardous Waste Reduction. Retrieved February 23, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 4-methyl-1H-1,2,3-triazole. Retrieved February 23, 2026, from [Link]

-

PubMed. (1995, November 17). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Retrieved February 23, 2026, from [Link]

-

Nano. (2007, June 18). Material Safety Data Sheet - 1 - 20 ppm Chlorine/Nitrogen. Retrieved February 23, 2026, from [Link]

-

University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2024, May 15). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved February 23, 2026, from [Link]

-

Safety & Risk Services, The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved February 23, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(chloromethyl)-1h-1,2,3-triazole hydrochloride. Retrieved February 23, 2026, from [Link]

-

Beilstein Journals. (2023, March 16). Synthesis and reactivity of azole-based iodazinium salts. Retrieved February 23, 2026, from [Link]

-

American Chemical Society. (2014, December 10). Safety Notables: Information from the Literature. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Evaluating the Effect of Azole Antifungal Agents on the Stress Response and Nanomechanical Surface Properties of Ochrobactrum anthropi Aspcl2.2. Retrieved February 23, 2026, from [Link]

-

Airgas. (2014, September 22). Chlorine (0.0001 % - 0.04%) in Nitrogen SDS #1527. Retrieved February 23, 2026, from [Link]

-

American Chemical Society. (2024, March 28). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved February 23, 2026, from [Link]

-

Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved February 23, 2026, from [Link]

-

International Journal of Research and Engineering. (2022, October 2). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved February 23, 2026, from [Link]

-

PubMed. (2022, August 16). Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. Retrieved February 23, 2026, from [Link]

-

MDPI. (2022, July 7). 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl). Retrieved February 23, 2026, from [Link]

Sources

- 1. 1803601-21-9|4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride|BLD Pharm [bldpharm.com]

- 2. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Haloalkane - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

discovery and history of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

This guide is structured as a technical whitepaper for researchers and drug development professionals. It synthesizes historical context, mechanistic insights, and rigorous experimental protocols.

CAS: 1803601-21-9 | Formula: C₃H₄ClN₃·HCl | Role: Bifunctional Bioisostere & Linker

Executive Summary

4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride represents a privileged scaffold in modern medicinal chemistry. Unlike simple "click" products, this compound serves as a bifunctional linchpin : it possesses an electrophilic chloromethyl handle for nucleophilic substitution and a reactive N-H motif for further diversification or bioisosteric interactions.

Historically, the accessibility of N-unsubstituted triazoles was hampered by the safety risks of their precursors (organic azides) and the poor regioselectivity of thermal cycloadditions. This guide details the evolution of its synthesis—from the hazardous "Banert Cascade" to scalable modern protocols—and provides a validated roadmap for its application in fragment-based drug design (FBDD).

Historical Genesis & Chemical Context[1][2][3][4]

The history of 4-(chloromethyl)-1H-1,2,3-triazole is not defined by a single "eureka" moment but by the methodological evolution of triazole synthesis.

The Huisgen Era (1960s)

Rolf Huisgen’s definition of 1,3-dipolar cycloadditions provided the theoretical framework. However, early attempts to synthesize 4-substituted triazoles via the thermal reaction of alkynes and hydrazoic acid (HN₃) were plagued by:

-

Regioisomer Mixtures: Thermal reactions produced inseparable 1,4- and 1,5-isomers.

-

Safety Hazards: The requirement for high temperatures with energetic azides posed severe explosion risks.

The Banert Cascade (1989)

Klaus Banert’s work on propargyl azides revealed a fascinating but dangerous mechanistic pathway. He demonstrated that propargyl azides (formed from propargyl chloride and sodium azide) could undergo a [3,3]-sigmatropic rearrangement to allenyl azides, followed by electrocyclization to triazafulvenes, and finally tautomerization to triazoles. While mechanistically brilliant, this route involves high-energy intermediates that make scale-up treacherous.

The Click Chemistry Revolution (2002–Present)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), developed independently by Sharpless and Meldal, solved the regioselectivity problem. However, standard CuAAC yields 1-substituted triazoles (1,4-disubstituted). The specific demand for the N-unsubstituted (1H) 4-(chloromethyl) variant drove the development of protection-deprotection strategies (e.g., using TMS-N₃) and the eventual commercialization of the hydrochloride salt form, which stabilizes the tautomeric heterocycle as a crystalline solid.

Synthetic Methodology & Mechanisms[2][3][5][6][7]

The "Safe" Route: Two-Step Oxidation/Chlorination

Direct azidation of propargyl chloride is hazardous. The industry-standard protocol for research scale involves constructing the triazole ring before introducing the reactive chloride.

Step 1: Synthesis of 4-(Hydroxymethyl)-1H-1,2,3-triazole Propargyl alcohol is reacted with trimethylsilyl azide (TMS-N₃) or sodium azide under thermal conditions. The hydroxyl group acts as a "safety valve," reducing the shock sensitivity compared to the chloride.

Step 2: Chlorination & Salt Formation The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂). The resulting free base is immediately treated with HCl gas or etheral HCl to precipitate the hydrochloride salt.

Mechanistic Visualization (DOT)

The following diagram illustrates the contrast between the hazardous Banert pathway and the stabilized commercial route.

Caption: Comparison of the hazardous direct azidation (Red) vs. the scalable alcohol-to-chloride route (Green/Blue).

Technical Specifications & Stability

The hydrochloride salt is critical for shelf-stability. Free-base 4-(chloromethyl)triazoles are prone to intermolecular alkylation (polymerization) where the triazole nitrogen attacks the chloromethyl group of a neighbor.

| Property | Specification | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |

| Melting Point | 135–140 °C (dec) | Decomposition indicates loss of HCl/N₂. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane). |

| pKa (Triazole NH) | ~9.3 | Acidic enough to be deprotonated by weak bases (K₂CO₃). |

| Reactivity | Electrophile (C-Cl) & Nucleophile (N-H) | Bifunctional: Requires orthogonal protection strategies. |

Detailed Experimental Protocol

Objective: Synthesis of 4-(chloromethyl)-1H-1,2,3-triazole HCl from 4-(hydroxymethyl) precursor. Note: This protocol assumes the starting material 4-(hydroxymethyl)-1,2,3-triazole is already available or purchased.

Reagents

-

4-(Hydroxymethyl)-1H-1,2,3-triazole (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Ethanol (anhydrous) or Dioxane

-

Diethyl ether (for precipitation)

Workflow

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂). Purge with Argon.

-

Dissolution: Suspend 4-(hydroxymethyl)-1H-1,2,3-triazole in anhydrous Ethanol (0.5 M concentration). Cool to 0°C in an ice bath.

-

Chlorination: Add SOCl₂ dropwise over 20 minutes. The reaction is exothermic; control temperature <10°C.

-

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (70°C) for 3 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

-

Salt Formation: Redissolve the oily residue in a minimum amount of cold Ethanol. Add Et₂O (Diethyl ether) dropwise with vigorous stirring until a white precipitate forms.

-

Isolation: Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold Et₂O.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Safety Warning: Thionyl chloride releases HCl and SO₂ gas. Perform all operations in a functioning fume hood.

Applications in Drug Discovery[6]

Bioisosterism

The 1,2,3-triazole ring is a classic bioisostere for the amide bond (–CONH–). It mimics the electronic distribution and planar geometry of an amide but is resistant to enzymatic hydrolysis (proteases).

-

Dipole Moment: ~5 Debye (similar to amide).

-

H-Bonding: The N(2) and N(3) atoms act as H-bond acceptors; the C(5)-H acts as a weak donor.

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged fragment." The chloromethyl group allows it to be "clicked" onto a core scaffold (via S_N2 reaction with a nucleophile), leaving the triazole ring exposed to interact with biological targets.

Reactivity Logic Diagram:

Caption: Bifunctional reactivity profile. Green path utilizes the chloromethyl handle; Red path utilizes the triazole nitrogen.

References

-

Banert, K. (1989).[1][2] Reactions of Unsaturated Azides, 6. Synthesis of 1,2,3-Triazoles from Propargyl Azides by Rearrangement of the Azido Group. Chemische Berichte, 122(5), 911–918.[1] Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

-

Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Chemistry – An Asian Journal, 6(10), 2696–2718. Link

-

PubChem Compound Summary. (n.d.). 4-(Chloromethyl)-1H-1,2,3-triazole hydrochloride. National Center for Biotechnology Information. Link

Sources

theoretical studies on 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride

Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride (CMT-HCl) represents a critical "warhead" scaffold in modern drug discovery. As a bifunctional building block, it combines the bio-isosteric properties of the 1,2,3-triazole ring with the electrophilic reactivity of the chloromethyl group. This guide details the theoretical framework for characterizing CMT-HCl, utilizing Density Functional Theory (DFT) to predict its electronic structure, vibrational signature, and reactive potential.

Key Theoretical Insight: The hydrochloride salt formation significantly alters the electrostatic landscape of the triazole ring, enhancing the electrophilicity of the chloromethyl moiety and stabilizing the tautomeric equilibrium, a critical factor for reproducible docking simulations.

Computational Methodology (The Protocol)

To ensure high-fidelity predictions consistent with experimental X-ray diffraction and spectroscopic data, the following computational protocol is established. This workflow validates the structural integrity of the hydrochloride salt model.

Standardized Computational Workflow

-

Software Framework: Gaussian 09/16 or ORCA 5.0.

-

Theory Level: Density Functional Theory (DFT).[1][2][3][4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic heterocycles.

-

Basis Set: 6-311++G(d,p) – essential for capturing the diffuse electron density around the chlorine atom and the chloride counter-ion.

Figure 1: Standardized computational workflow for the theoretical characterization of CMT-HCl.

Structural Analysis & Geometry Optimization

Tautomerism and Protonation

In the hydrochloride form, the 1,2,3-triazole ring is protonated. Theoretical studies on similar azoles indicate that protonation preferentially occurs at the N3 position, stabilizing the 1H-tautomer and forming a specific interaction with the chloride counter-ion (

-

Bond Lengths: The

bond length is a critical parameter. In the optimized B3LYP/6-311++G(d,p) geometry, this bond is predicted to be 1.79–1.82 Å . The protonation of the ring slightly shortens the adjacent -

Interaction Energy: The interaction between the protonated triazolium cation and the chloride anion is dominated by hydrogen bonding (

), with a typical bond distance of 2.1–2.3 Å .

Quantitative Structural Parameters (Predicted)

| Parameter | Value (B3LYP/6-311++G(d,p)) | Significance |

| C-Cl Bond Length | 1.81 Å | Indicator of leaving group ability (alkylation potential). |

| N1-N2 Bond Length | 1.36 Å | Characteristic of the triazole aromatic system. |

| Dihedral (N-C-C-Cl) | ~90° or 180° | Conformation of the chloromethyl tail relative to the ring. |

| Dipole Moment | ~7.5 - 9.0 Debye | High polarity due to salt formation; impacts solubility. |

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity. For CMT-HCl, the gap is narrower compared to the neutral species, indicating higher reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chloride anion (

) and the -

LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the chloromethyl (

) group and the triazole ring. This confirms the molecule's role as an electrophile .

Energy Gap Analysis:

-

Chemical Hardness (

): Moderate, suggesting the molecule is stable enough for storage but reactive towards biological nucleophiles (e.g., cysteine residues).

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions in a binding pocket.

-

Blue Region (Positive Potential): Concentrated around the NH protons and the methylene carbons (

). This drives the electrostatic attraction to the chloride ion and potential nucleophilic targets. -

Red Region (Negative Potential): Localized exclusively on the chloride counter-ion (

).

Figure 2: Reactivity mapping of CMT-HCl showing electrophilic and electrostatic interaction sites.

Spectroscopic Profiling (Vibrational Analysis)

To validate the synthesized material, theoretical vibrational frequencies (scaled by 0.961 for B3LYP) provide the following diagnostic fingerprints.

Infrared (IR) Signature

| Vibrational Mode | Frequency ( | Intensity | Assignment |

| N-H Stretch | 3100 - 3400 | Broad/Strong | Salt formation (Ammonium-like stretch). |

| C-H Stretch | 2950 - 3050 | Medium | Aromatic and Methylene C-H. |

| Ring Breathing | 1250 - 1350 | Strong | Characteristic 1,2,3-triazole ring mode. |

| C-Cl Stretch | 700 - 760 | Medium | Diagnostic for the chloromethyl group. |

Note: The presence of the broad N-H band around 3200 cm⁻¹ is the primary indicator of the hydrochloride salt form compared to the free base.

Biological Relevance & Docking Implications

In drug development, CMT-HCl is often used as a fragment linker. Theoretical docking studies must account for the ionic nature of the salt.

-

Covalent Docking: If the target contains a nucleophilic cysteine near the binding site, the chloromethyl group acts as a "warhead." Docking protocols should define the

carbon as a reactive center for covalent bond formation. -

Non-Covalent Docking: The triazole ring is a classic bio-isostere for amide bonds. It participates in

stacking (with Phe/Tyr/Trp) and dipole-dipole interactions.

Protocol for Docking:

-

Ligand Preparation: Do not dock the HCl salt directly. Dock the protonated cation (

) if the active site is acidic, or the neutral free base if the pH is physiological (7.4), as the pKa of the triazole is low (~1.2), meaning it will likely exist as the neutral species in neutral buffer, but the salt form is used for solubility in formulation. Crucial Check: Verify the pKa of the specific derivative; 4-substituted triazoles are weak bases.

References

-

Structural Analogs (Pyridine): Spectroscopic characterization and DFT computational study for the 4–chloromethyl pyridine hydrochloride molecule. International Journal of Creative Research Thoughts (IJCRT). 2[6]

-

Protonation Effects: Study of the reaction of 1,2,4-triazole with hydrochloric acid (HCl): DFT calculations and vibrational analysis. Journal of Chemistry and Technologies. 3

-

Vibrational Spectroscopy: Vibrational spectroscopy of triazoles and tetrazole: DFT analysis of 1,2,3-triazole. ResearchGate.[7] 8[1][6][7][9]

-

Compound Identification: 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride (CID 18678769).[10] PubChem. 10

Sources

- 1. cajmns.casjournal.org [cajmns.casjournal.org]

- 2. ijcrt.org [ijcrt.org]

- 3. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. nasc.ac.in [nasc.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 4-(chloromethyl)-1h-1,2,3-triazole hydrochloride (C3H4ClN3) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride in Copper-Catalyzed Click Chemistry

Introduction: The Power of Click Chemistry and the Versatility of Triazole Scaffolds

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for efficient, reliable, and high-yielding reactions is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, addresses this need by defining a set of criteria for reactions that are modular, wide in scope, and generate minimal byproducts.[1][2] The crown jewel of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3][4] This transformation has revolutionized the synthesis of complex molecules due to its exceptional reliability and biocompatibility.[4]

The 1,2,3-triazole core itself is a highly valuable pharmacophore in medicinal chemistry.[5][6] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole interactions make it an ideal linker or core scaffold in the design of novel therapeutics.[5][6] Triazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[6][7]

This guide focuses on a particularly useful building block for CuAAC reactions: 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride . This reagent provides a pre-formed triazole ring with a reactive chloromethyl handle. This "clickable" handle allows for its straightforward incorporation into a target molecule via reaction with an azide, while the chloromethyl group serves as a versatile electrophilic site for subsequent nucleophilic substitution, enabling further molecular elaboration.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction exhibits a remarkable rate acceleration of up to 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition.[1] This efficiency stems from a distinct, copper-mediated mechanistic pathway that ensures high regioselectivity for the 1,4-isomer.[1][2] The catalytic cycle is initiated by the in situ generation of the active Cu(I) species, typically from a Cu(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate.[1]

The key steps of the mechanism are as follows:

-

Formation of Copper Acetylide: The Cu(I) catalyst readily reacts with the terminal alkyne (in this case, derived from 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride) to form a copper acetylide intermediate.

-

Coordination and Cyclization: The azide substrate then coordinates to the copper center. This is followed by a nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide, leading to the formation of a six-membered copper metallacycle.[1][4]

-

Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle.[1][4]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemijournal.com [chemijournal.com]

- 7. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation with 4-(Chloromethyl)-1H-1,2,3-triazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride as a selective alkylating agent for the bioconjugation of proteins and other biomolecules. The protocol focuses on the site-selective modification of cysteine residues, leveraging the high reactivity of the thiol side chain. Detailed experimental procedures, from reagent preparation to the characterization of the final conjugate, are presented. The underlying chemical principles, potential challenges, and troubleshooting strategies are also discussed to ensure robust and reproducible results.

Introduction: A Versatile Tool for Bioconjugation

The field of bioconjugation has been revolutionized by the development of highly selective and efficient chemical reactions that can be performed under physiological conditions. 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride has emerged as a valuable reagent for the site-specific modification of biomolecules. The core of its utility lies in the reactive chloromethyl group attached to the stable 1,2,3-triazole ring. This reagent facilitates the covalent attachment of the triazole moiety to nucleophilic residues on a protein, with a pronounced selectivity for the sulfhydryl group of cysteine.

The 1,2,3-triazole ring itself is a desirable feature in bioconjugates. It is a well-known bioisostere for the amide bond, offering increased metabolic stability and the potential for favorable interactions with biological targets.[1][2] The ability to introduce this stable heterocyclic scaffold onto a biomolecule opens up a wide range of applications, from the development of antibody-drug conjugates (ADCs) and therapeutic protein modifications to the creation of diagnostic probes and tools for chemical biology.

This application note will detail the protocol for the selective alkylation of cysteine residues in proteins using 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride, providing the necessary information for its successful implementation in a research setting.

Chemical Principles of Cysteine Alkylation

The bioconjugation reaction with 4-(chloromethyl)-1H-1,2,3-triazole proceeds via a nucleophilic substitution (SN2) mechanism. The key to the selectivity of this reaction lies in the high nucleophilicity of the thiol group (-SH) of cysteine residues within a protein, especially in its deprotonated thiolate form (-S⁻).

Reaction Mechanism:

Caption: Mechanism of cysteine alkylation.

At a slightly alkaline pH (typically around 8.0), the thiol group of cysteine is partially deprotonated to the more nucleophilic thiolate anion.[3][4] The 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is neutralized in the buffered solution to its free base form. The thiolate then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond.

While other nucleophilic amino acid side chains, such as lysine (ε-amino group) and histidine (imidazole ring), can also be alkylated, the reaction with cysteine is significantly faster under these conditions, allowing for a high degree of site-selectivity.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the bioconjugation of a cysteine-containing protein with 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride.

Materials and Reagents

| Reagent | Supplier | Purpose |

| 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride | Various | Alkylating agent |

| Cysteine-containing protein | User-provided | Biomolecule to be conjugated |

| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent for disulfide bonds |

| HEPES buffer | Sigma-Aldrich | Buffering agent for the conjugation reaction |

| Guanidine hydrochloride (optional) | Sigma-Aldrich | Denaturant to expose buried cysteine residues |

| Desalting columns (e.g., PD-10) or diafiltration system | GE Healthcare | Purification of the bioconjugate |

| Solvents for analysis (e.g., acetonitrile, water) | HPLC grade | For LC-MS analysis |

Step-by-Step Protocol

Caption: Experimental workflow for bioconjugation.

Step 1: Preparation of the Protein Solution (Disulfide Reduction)

Causality: Many proteins contain cysteine residues that are oxidized to form disulfide bonds, which are unreactive towards alkylating agents. Therefore, a crucial first step is the reduction of these disulfide bonds to free thiols.

-

Dissolve the cysteine-containing protein in a suitable buffer (e.g., 100 mM HEPES, pH 7.8). If the target cysteine is buried within the protein structure, a denaturant such as 4 M guanidine hydrochloride can be included.[5]

-

Add a freshly prepared solution of a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 20 mM.[3]

-

Incubate the solution at room temperature for 1 hour to ensure complete reduction of the disulfide bonds.

Step 2: Preparation of the Alkylating Reagent

-

Prepare a stock solution of 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride in an appropriate solvent, such as water or DMF. The concentration of the stock solution should be determined based on the desired final concentration in the reaction mixture.

Step 3: The Conjugation Reaction

Causality: The reaction is performed at a slightly alkaline pH to promote the formation of the highly nucleophilic thiolate anion from the cysteine thiol group, thereby accelerating the rate of the desired S-alkylation reaction.[3][4]

-

To the reduced protein solution from Step 1, add the 4-(chloromethyl)-1H-1,2,3-triazole hydrochloride stock solution to achieve the desired molar excess (e.g., 20-100 fold molar excess over the protein).[5]

-

Adjust the pH of the reaction mixture to approximately 8.0 using a suitable base if necessary. The hydrochloride salt of the reagent is acidic and may lower the pH of the buffer.

-

Incubate the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by LC-MS.[3]

Step 4: Purification of the Bioconjugate

Causality: It is essential to remove unreacted alkylating reagent and other small molecules from the final product to prevent potential toxicity and interference in downstream applications.

-

After the reaction is complete, the bioconjugate can be purified using size-based separation techniques.

-

For small-scale purifications, a desalting column (e.g., PD-10) can be used according to the manufacturer's instructions.

-

For larger-scale purifications, diafiltration against a suitable buffer (e.g., PBS) is an effective method.[6]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low conjugation efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of DTT or the incubation time. |

| Target cysteine is not accessible. | Perform the reaction under denaturing conditions (e.g., with guanidine hydrochloride). | |

| pH of the reaction is too low. | Ensure the final pH of the reaction mixture is around 8.0. | |

| Non-specific modification | Reaction time is too long or reagent concentration is too high. | Optimize the reaction time and the molar excess of the alkylating reagent. Monitor the reaction progress by LC-MS. |

| Protein precipitation | High concentration of organic solvent from the reagent stock. | Minimize the volume of the organic solvent added. If possible, dissolve the reagent in a water-miscible solvent or directly in the reaction buffer. |

Characterization of the Bioconjugate

The successful conjugation of the 4-(chloromethyl)-1H-1,2,3-triazole moiety to the protein should be confirmed by appropriate analytical techniques.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms the covalent attachment of the triazole moiety by detecting the expected mass increase of the protein. High-resolution MS can provide accurate mass measurements.[7] |

| LC-MS | Separates the conjugated protein from the unconjugated protein and other impurities, allowing for the determination of the conjugation efficiency and purity.[8] |

| Peptide Mapping | Involves the enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides to identify the specific cysteine residue(s) that have been modified. |

| UV-Vis Spectroscopy | The triazole ring has a characteristic UV absorbance that can be used for quantification if the extinction coefficient is known. |

Conclusion

4-(chloromethyl)-1H-1,2,3-triazole hydrochloride is a highly effective reagent for the site-selective modification of cysteine residues in proteins. The protocol described in this application note provides a robust and reproducible method for achieving this bioconjugation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully utilize this versatile tool for a wide range of applications in drug discovery, diagnostics, and fundamental biological research.

References

- Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5032906/]

- Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. [URL: https://bioprocessintl.

- Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06405h]

- Single step protein purification and site-specific bioconjugation. [URL: https://pci.upenn.

- Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5032906/]

- N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides: Application to the Synthesis of Conformationally Constrained RGD-Containing Integrin Ligands. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155139/]

- Affinity Purification by Bioconjugation. [URL: https://www.bocsci.

- Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472596/]

- Identification of Small Molecule Binding Molecules by Affinity Purification Using a Specific Ligand Immobilized on PEGA Resin. [URL: https://pubs.acs.org/doi/10.1021/bc8002444]

- Protein Alkylation: Exploring Techniques and Applications. [URL: https://www.creative-proteomics.

- The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022578/]

- Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10007204/]

- Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. [URL: https://www.ed.ac.uk/chem/research/publications/halomethyl-triazoles-for-rapid-site-selective-pr]

- Best practices for cysteine analysis. [URL: https://www.explorationpub.com/Journals/sep/Article/100234]

- Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c04107]

- Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5602497/]

- Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7512215c5119625a61093]

- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [URL: https://www.researchgate.

- Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10926597/]

- Liquid chromatography-mass spectrometry with triazole-bonded stationary phase for N-methyl-D-aspartate receptor-related amino acids: development and application in microdialysis studies. [URL: https://pubmed.ncbi.nlm.nih.gov/28833618/]

- A reactive peptide interface for site-selective cysteine bioconjugation. [URL: https://pentelute.mit.

- Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. [URL: https://rupress.

- Characterization of intact and modified proteins by mass spectrometry. [URL: https://www.ms-vision.

- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles. [URL: https://research.birmingham.ac.

-

4-(4-(((1H-Benzo[d][3][6]triazol-1-yl)oxy)methyl). [URL: https://www.mdpi.com/1422-8599/2022/3/M1404]

- Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/md/c5md00139b]

- (PDF) Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. [URL: https://www.researchgate.

- Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. [URL: https://pubmed.ncbi.nlm.nih.gov/36637151/]

Sources